21-Desacetyl 21-O-Iodometyl Deflazacort is a synthetic derivative of deflazacort, a corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. This compound is classified under steroids and hormones, specifically as an impurity and metabolite of deflazacort. Its chemical structure is denoted by the molecular formula and a molecular weight of 539.41 g/mol. The compound is recognized for its potential applications in scientific research, particularly in pharmacology and biochemistry.
The synthesis of 21-Desacetyl 21-O-Iodometyl Deflazacort involves several key steps:
The molecular structure of 21-Desacetyl 21-O-Iodometyl Deflazacort can be represented by its chemical formula .
O=C1C=C[C@@]2(C)C(CC[C@]3([H])[C@]2([H])[C@@H](O)C[C@@]4(C)[C@@]3([H])C[C@]5([H])[C@@]4(C(COCI)=O)N=C(C)O5)=C1
InChI=1S/C23H28INO5/c1-13-26-24(19(29)11-30-12-25)20(31-13)9-17-16-5-4-14-8-15(27)6-7-22(14,2)21(16)18(28)10-23(17,24)3/h6-8,16-18,20-21,28H,4-5,9-12H2,1-3H3/t16-,17-,18-,20+,21+,22?,23+/m0/s1
.21-Desacetyl 21-O-Iodometyl Deflazacort can undergo various chemical reactions:
The mechanism of action for 21-Desacetyl 21-O-Iodometyl Deflazacort primarily involves its interaction with glucocorticoid receptors in target tissues. This interaction leads to:
Research indicates that corticosteroids like deflazacort exert their effects through genomic and non-genomic pathways, impacting various physiological processes including metabolism and immune response .
21-Desacetyl 21-O-Iodometyl Deflazacort has several scientific applications:
This compound exemplifies the complexity of steroid chemistry and its significant implications in both therapeutic contexts and research applications.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: